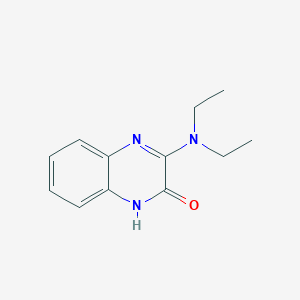

3-(diethylamino)quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Diethylamino)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This can be achieved through various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions often require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have emerged as sustainable protocols for the C3-functionalization of quinoxalin-2(1H)-ones, providing an environmentally benign synthetic route .

Análisis De Reacciones Químicas

Types of Reactions

3-(Diethylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include unactivated alkyl iodides for alkylation , and N-hydroxyphthalimide esters for decarboxylative alkylation . Conditions often involve visible-light initiation or electrochemical methods to facilitate the reactions.

Major Products

The major products formed from these reactions include various C3-functionalized quinoxalin-2(1H)-ones, which can be further utilized in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Diethylamino)quinoxalin-2(1H)-one has been investigated for its potential as a pharmaceutical agent. Notably, derivatives of quinoxalin-2(1H)-one have shown promise as inhibitors against Hepatitis C Virus (HCV). For instance, a related compound demonstrated potent in vitro activity against HCV, indicating that this compound may also serve as a candidate for antiviral drug development.

Antitumor Activity

Quinoxalin-2(1H)-one derivatives are recognized for their antitumor properties. Studies have indicated that certain substitutions on the quinoxaline core can enhance anticancer activity. The specific structure of this compound may contribute to its efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in critical biological pathways. For example, it has been linked to the inhibition of phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in cancer progression and other diseases . The ability to modulate such pathways makes it a valuable tool in therapeutic research.

Photoinitiators

Recent advancements have explored the use of quinoxaline derivatives as photoinitiators in polymerization processes. This compound has been studied for its potential in UV-centered and visible light photo-initiating systems, which are crucial for developing new materials with specific properties .

Catalysis

In addition to its biological applications, this compound serves as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that involve C–H bond activation, making it an important component in synthetic organic chemistry .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 3-(diethylamino)quinoxalin-2(1H)-one exerts its effects involves the activation of specific molecular targets and pathways.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxalin-2(1H)-one: The parent compound, which lacks the diethylamino group.

3-Alkylated Quinoxalin-2(1H)-ones: Compounds with alkyl groups at the C3 position.

Coumarins: Another class of heterocyclic compounds with similar functionalization patterns.

Uniqueness

3-(Diethylamino)quinoxalin-2(1H)-one is unique due to its specific functionalization at the C3 position with a diethylamino group. This modification imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Actividad Biológica

3-(Diethylamino)quinoxalin-2(1H)-one is a derivative of quinoxaline, a class of compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, alongside relevant research findings and case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been reported to exhibit a range of pharmacological activities. These include:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Antitumor Activity : Inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : Targeting specific enzymes involved in disease progression.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Candida albicans | 16.69 |

These results suggest that the compound could be a candidate for developing new antimicrobial therapies, especially in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, quinoxaline derivatives have shown efficacy in inhibiting the growth of cancer cells by targeting key regulatory pathways.

Case Study: Inhibition of Cancer Cell Viability

A study evaluated the effects of quinoxaline derivatives on human epidermoid carcinoma cells (A431). The results indicated that specific derivatives significantly inhibited cell viability compared to non-cancerous cells, suggesting selective cytotoxicity.

- Compound Tested : this compound

- Cell Lines : A431 (cancer), HaCaT (non-cancer)

- Findings : Significant reduction in viability in A431 cells with minimal impact on HaCaT cells .

The mechanism by which quinoxaline derivatives exert their anticancer effects often involves the inhibition of specific protein kinases and receptors associated with cancer cell proliferation. For instance, quinoxalin-2-ones have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for cell growth and division .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition properties, particularly against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition of MMPs can potentially reduce cancer spread and improve treatment outcomes .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Substituents at specific positions on the quinoxaline ring significantly influence their pharmacological properties. For instance, modifications at the carbon-3 position are critical for enhancing antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

3-(diethylamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXDYUZYHZDPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.